Cas no 82267-71-8 (Glycine, alanylleucyl-)

Glycine, alanylleucyl- Chemical and Physical Properties
Names and Identifiers
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- Glycine, alanylleucyl-
- 2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]acetic acid
- DL-ALA-DL-LEU-GLY
- H-dl-ala-dl-leu-gly-oh
- 2-[2-(2-aminopropanoylamino)-4-methylpentanoylamino]acetic acid
- DL-Alanyl-DL-leucylglycine
- NSC 333568
- 2-[2-(2-aminopropanamido)-4-methylpentanamido]acetic acid
- 2-(2-(2-aminopropanamido)-4-methylpentanamido)acetic acid
- DTXSID80318655
- alanylleucylglycine
- 82267-71-8
- AS-83295
- SCHEMBL3495921
- AKOS015893969
- NSC-333568
- NSC333568
- FT-0641856
- DB-056592
- G77534
-
- MDL: MFCD00038498
- Inchi: InChI=1S/C11H21N3O4/c1-6(2)4-8(14-10(17)7(3)12)11(18)13-5-9(15)16/h6-8H,4-5,12H2,1-3H3,(H,13,18)(H,14,17)(H,15,16)
- InChI Key: MNZHHDPWDWQJCQ-UHFFFAOYSA-N
- SMILES: CC(CC(NC(C(N)C)=O)C(NCC(O)=O)=O)C
Computed Properties
- Exact Mass: 259.15300
- Monoisotopic Mass: 259.15320616g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 9
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.7
- Topological Polar Surface Area: 122Ų
Experimental Properties
- Density: 1.171
- Melting Point: 197-199 ºC
- PSA: 121.52000
- LogP: 0.54740
Glycine, alanylleucyl- Security Information
- WGK Germany:3
Glycine, alanylleucyl- Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Glycine, alanylleucyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM185741-5g |
alanylleucylglycine |
82267-71-8 | 95% | 5g |
$556 | 2021-06-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A937492-250mg |
Alanylleucylglycine |
82267-71-8 | ≧95% | 250mg |
¥539.10 | 2022-09-02 | |
Aaron | AR00G4Z6-250mg |
DL-ALA-DL-LEU-GLY |
82267-71-8 | 95% | 250mg |
$95.00 | 2025-02-11 | |
1PlusChem | 1P00G4QU-1g |
DL-ALA-DL-LEU-GLY |
82267-71-8 | ≧95% | 1g |
$230.00 | 2024-04-21 | |
A2B Chem LLC | AH51846-1g |
H-DL-Ala-DL-Leu-Gly-OH |
82267-71-8 | ≧95% | 1g |
$642.00 | 2024-04-19 | |
Aaron | AR00G4Z6-1g |
DL-ALA-DL-LEU-GLY |
82267-71-8 | 95% | 1g |
$217.00 | 2025-02-11 | |
A2B Chem LLC | AH51846-250mg |
H-DL-Ala-DL-Leu-Gly-OH |
82267-71-8 | ≧95% | 250mg |
$279.00 | 2024-04-19 | |
1PlusChem | 1P00G4QU-250mg |
DL-ALA-DL-LEU-GLY |
82267-71-8 | ≧95% | 250mg |
$103.00 | 2024-04-21 | |
1PlusChem | 1P00G4QU-5g |
DL-ALA-DL-LEU-GLY |
82267-71-8 | ≧95% | 5g |
$691.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537192-250mg |
Alanylleucylglycine |
82267-71-8 | 98% | 250mg |
¥898.00 | 2024-07-28 |
Glycine, alanylleucyl- Related Literature
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1. Peptides from australian frogs. Structures of the caeridins from Litoria caeruleaRussell J. Waugh,David J. M. Stone,John H. Bowie,John C. Wallace,Michael J. Tyler J. Chem. Soc. Perkin Trans. 1 1993 573
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Karolina Ferysiuk,Karolina Maria Wójciak,Paulina K?ska Food Funct. 2022 13 3526
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3. Peptides from Australian frogs. Structures of the caerins and caeridin 1 from Litoria splendidaDavid J. M. Stone,Russell J. Waugh,John H. Bowie,John C. Wallace,Michael J. Tyler J. Chem. Soc. Perkin Trans. 1 1992 3173
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Iman Zare,Mohammad Tavakkoli Yaraki,Giorgio Speranza,Alireza Hassani Najafabadi,Alireza Shourangiz-Haghighi,Amirala Bakhshian Nik,Bella B. Manshian,Cláudia Saraiva,Stefaan J. Soenen,Marcelo J. Kogan,Jee Woong Lee,Nicholas V. Apollo,Liliana Bernardino,Eyleen Araya,Dirk Mayer,Guangzhao Mao,Michael R. Hamblin Chem. Soc. Rev. 2022 51 2601
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5. Synthesis and conformation in the solid state of oligopeptides with the L-alanyl-L-leucylglycyl sequence in which some glycines are replaced with N-methylglycinesRyoichi Katakai J. Chem. Soc. Perkin Trans. 1 1980 2808
Additional information on Glycine, alanylleucyl-
Research Brief on Glycine, alanylleucyl- (CAS: 82267-71-8) in Chemical Biology and Pharmaceutical Applications
Glycine, alanylleucyl- (CAS: 82267-71-8) is a dipeptide derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, which combines glycine with alanylleucine, exhibits unique biochemical properties that make it a promising candidate for drug development and therapeutic interventions. Recent studies have explored its role in peptide synthesis, enzyme inhibition, and as a building block for more complex biomolecules.
One of the key areas of interest is the compound's ability to modulate enzymatic activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Glycine, alanylleucyl- acts as a competitive inhibitor for certain proteases, suggesting its potential use in treating diseases where protease activity is dysregulated. The study utilized X-ray crystallography to elucidate the binding mechanism, revealing a high affinity for the active site of the target enzyme.
In addition to its enzymatic applications, Glycine, alanylleucyl- has been investigated for its role in peptide-based drug delivery systems. Research published in Bioconjugate Chemistry highlighted its use as a linker molecule, enhancing the stability and bioavailability of therapeutic peptides. The study reported improved pharmacokinetic profiles for peptide-drug conjugates incorporating this dipeptide, with a notable increase in half-life and reduced clearance rates in preclinical models.
Another promising avenue of research involves the compound's potential in neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience explored its neuroprotective effects in vitro, showing that Glycine, alanylleucyl- could mitigate oxidative stress and reduce neuronal apoptosis. These findings suggest its utility in developing treatments for conditions such as Alzheimer's and Parkinson's diseases, although further in vivo studies are needed to validate these effects.
Despite these advancements, challenges remain in the large-scale synthesis and purification of Glycine, alanylleucyl-. Recent efforts have focused on optimizing synthetic routes to improve yield and purity, as reported in a 2023 Organic Process Research & Development article. The study proposed a novel solid-phase synthesis method that reduced byproduct formation and simplified purification steps, paving the way for more efficient production.
In conclusion, Glycine, alanylleucyl- (CAS: 82267-71-8) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications span enzyme inhibition, drug delivery, and neuroprotection, with ongoing studies aimed at overcoming synthetic challenges and expanding its therapeutic potential. Continued research in this area is expected to yield significant breakthroughs in the coming years.
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